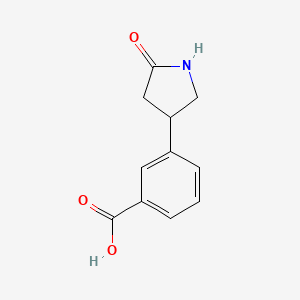

3-(5-Oxopyrrolidin-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-oxopyrrolidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-5-9(6-12-10)7-2-1-3-8(4-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGPFGJXWNJLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517604-84-0 | |

| Record name | 3-(5-oxopyrrolidin-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 5 Oxopyrrolidin 3 Yl Benzoic Acid

Strategic Retrosynthetic Analysis of the 3-(5-Oxopyrrolidin-3-yl)benzoic acid Scaffold

Retrosynthetic analysis of this compound reveals several strategic disconnections to guide the design of efficient synthetic routes. The primary scaffold consists of two key fragments: a 3-substituted-5-oxopyrrolidine (also known as a γ-lactam) and a benzoic acid moiety.

A primary disconnection approach targets the amide bond within the γ-lactam ring. This C-N bond cleavage leads to a γ-amino acid precursor. This precursor, 4-amino-3-(3-carboxyphenyl)butanoic acid, can be cyclized in a subsequent step. This strategy simplifies the target into an acyclic compound where stereocenters can be established using well-known methodologies for amino acid synthesis.

A second major strategy involves disconnecting the C-C bond between the pyrrolidinone ring and the benzoic acid ring. This approach identifies a key bond formation step, such as a Michael addition or a conjugate addition reaction, as the central transformation. The synthons in this case would be a benzoate (B1203000) derivative with a nucleophilic or electrophilic handle and a suitable pyrrolidinone precursor. For instance, a 3-halobenzoate could be coupled with a pyrrolidinone-3-anion equivalent, or a Michael acceptor on the pyrrolidinone ring could react with an organometallic benzoate reagent.

A third approach considers the formation of the pyrrolidinone ring from acyclic precursors via C-C bond-forming cyclizations. This could involve the intramolecular cyclization of a precursor containing both the nitrogen and the necessary carbon chain, potentially assembled through multi-component reactions.

These retrosynthetic pathways provide a logical framework for exploring diverse synthetic strategies, including linear sequences, convergent syntheses, and cascade reactions, to access the target molecule.

Exploration and Development of Novel Synthetic Routes to the Pyrrolidinone Core and Benzoic Acid Moiety

The synthesis of the this compound scaffold has prompted the development of innovative synthetic routes focusing on efficiency and stereocontrol. These methods often target the construction of the pyrrolidinone core as the key challenge.

Cascade and multicomponent reactions (MCRs) offer a highly efficient means of constructing the pyrrolidinone ring system, as they allow for the formation of multiple chemical bonds in a single synthetic operation, thereby reducing step count and waste generation. tandfonline.com

One novel one-pot cascade process for synthesizing functionalized pyrrolidinones involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters. acs.orgnih.gov This metal-free method proceeds through three sequential steps: a nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.orgnih.gov This approach is operationally simple, requiring only base treatment and heating, and utilizes readily available starting materials. acs.orgnih.gov The ability to functionalize the products further makes it a versatile route to valuable pharmacophore structures. acs.orgnih.gov

Enzymatic cascade pathways have also been developed for pyrrolidone production from simple starting materials like L-glutamate. nih.govasm.org A three-enzyme cascade has been engineered in Escherichia coli to produce pyrrolidone with high conversion rates and productivity, offering a green alternative to traditional chemical synthesis. nih.govasm.org

Multicomponent reactions, such as the Ugi reaction, are powerful tools for generating molecular diversity and have been applied to the synthesis of lactam rings. researchgate.netrloginconsulting.com The Ugi four-component reaction (Ugi-4CR) condenses an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to form a complex amide structure, which can be designed to undergo subsequent ring-closing reactions to yield pyrrolidinone derivatives. researchgate.netrloginconsulting.com

Table 1: Comparison of Modern Pyrrolidinone Synthesis Strategies

| Strategy | Key Features | Advantages | Associated Citations |

| Smiles-Truce Cascade | One-pot, metal-free reaction of arylsulfonamides and cyclopropane diesters. | High operational simplicity, use of commercially available materials, scalable. | acs.orgnih.gov |

| Enzymatic Cascade | Multi-enzyme pathway in a microbial host (e.g., E. coli). | Environmentally friendly ("green"), high conversion rates, uses renewable feedstocks. | nih.govasm.org |

| Multicomponent Reactions (MCRs) | Ugi or Passerini reactions to assemble acyclic precursors for cyclization. | High atom economy, rapid generation of molecular diversity, convergent synthesis. | tandfonline.comresearchgate.netrloginconsulting.com |

Achieving enantiomerically pure this compound is critical for many applications, leading to the development of several asymmetric synthetic methodologies. These strategies primarily focus on creating the chiral center at the C3 position of the pyrrolidinone ring with high stereocontrol.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidinone derivatives. acs.org One approach combines an organocatalytic conjugate addition of nitroalkanes to acrylic acid derivatives, followed by a reduction and lactamization process. acs.org Bifunctional organocatalysts, particularly those based on thiourea (B124793) or squaramide scaffolds, have proven effective in delivering the desired products with high yields and excellent stereoselectivities (up to 96% enantiomeric excess, ee). acs.org

Transition metal catalysis also provides robust methods for asymmetric pyrrolidinone synthesis. Palladium-catalyzed reactions, for example, can construct complex pyrrolidine (B122466) molecules enantioselectively. nih.gov These reactions may involve an initial intramolecular nucleopalladation of a tethered amine to form the pyrrolidine ring, followed by the interception of a Pd(II)-alkyl intermediate with another nucleophile, all under the control of a chiral ligand. nih.gov

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles is one of the most direct methods for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgacs.org This atom-economical approach can generate multiple stereocenters simultaneously with high regio- and stereoselectivity, controlled by either chiral metal catalysts or organocatalysts. mappingignorance.orgacs.org Subsequent modification of the resulting pyrrolidine could yield the desired oxo-pyrrolidine structure.

Table 2: Overview of Asymmetric Synthesis Methodologies for Pyrrolidinone Cores

| Methodology | Catalyst/Reagent Type | Typical Stereoselectivity | Associated Citations |

| Organocatalytic Conjugate Addition | Chiral squaramide or thiourea catalysts | High to excellent (up to 96% ee) | acs.org |

| Palladium-Catalyzed Cyclization | Pd(II) complexes with chiral ligands | High enantioselectivity and diastereoselectivity | nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral metal catalysts (Cu(I), Ag(I)) or organocatalysts | High enantiomeric enrichment | mappingignorance.orgacs.org |

Elucidation of Reaction Mechanisms in the Synthesis of this compound through Kinetic and Isotopic Studies

A thorough understanding of the reaction mechanism is essential for optimizing and controlling the synthesis of this compound. Kinetic and isotopic labeling studies are powerful techniques used to probe these mechanisms, providing detailed insights into reaction pathways, intermediates, and transition states. ias.ac.in

Kinetic studies involve measuring the rate of a reaction under varying conditions, such as reactant concentration, catalyst loading, and temperature. The resulting data can be used to derive a rate law, which provides information about the molecularity of the rate-determining step. For complex cascade reactions, kinetic analysis can help identify the slowest step in the sequence, which is the primary bottleneck to be targeted for optimization.

Isotopic labeling is a powerful technique for tracking the fate of specific atoms throughout a chemical transformation. ias.ac.inresearchgate.net By replacing an atom (e.g., ¹²C, ¹H, ¹⁴N) with one of its heavier isotopes (e.g., ¹³C, ²H, ¹⁵N), chemists can follow the atom's path from reactant to product using techniques like mass spectrometry and NMR spectroscopy. researchgate.net This method can definitively confirm or refute proposed mechanisms. For example, in the Smiles-Truce cascade for pyrrolidinone synthesis, the proposed mechanism was supported by the isolation of a key ring-opened adduct, confirming the initial step of the reaction sequence. acs.org Isotopic labeling could be further used to verify the intramolecular nature of the subsequent aryl transfer.

Sophisticated Spectroscopic Characterization and Comprehensive Structural Elucidation of 3 5 Oxopyrrolidin 3 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments was employed to meticulously map the atomic connectivity and spatial arrangement of 3-(5-Oxopyrrolidin-3-yl)benzoic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides critical information regarding the number, environment, and connectivity of protons within the molecule. The aromatic region of the spectrum is anticipated to display a complex splitting pattern corresponding to the protons on the benzoic acid ring. The protons on the pyrrolidinone ring are expected to exhibit distinct chemical shifts and coupling patterns, reflecting their diastereotopic nature and their proximity to the chiral center and the carbonyl group. The amide proton (N-H) of the pyrrolidinone ring is also expected to be observable, potentially as a broad singlet.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | br s | 1H | COOH |

| ~8.1 | s | 1H | Ar-H |

| ~7.9 | d | 1H | Ar-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~7.0 | br s | 1H | NH |

| ~3.8-3.6 | m | 1H | CH-Ar |

| ~3.5-3.3 | m | 2H | CH₂-N |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Distinct signals are expected for the carboxylic acid carbonyl, the amide carbonyl, the aromatic carbons of the benzoic acid moiety, and the aliphatic carbons of the pyrrolidinone ring. The chemical shifts of these carbons provide insights into their electronic environments.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175.0 | C=O (amide) |

| ~167.0 | C=O (acid) |

| ~140.0 | Ar-C (quaternary) |

| ~132.0 | Ar-C (quaternary) |

| ~130.0 | Ar-CH |

| ~129.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~127.0 | Ar-CH |

| ~45.0 | CH-Ar |

| ~42.0 | CH₂-N |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structural Features and Conformational Preferences

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the pyrrolidinone ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton to its directly attached carbon, enabling the definitive assignment of the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connection between the pyrrolidinone ring and the benzoic acid moiety at the C3-position of the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformational preferences of the molecule.

Advanced NMR Experiments for Dynamic Processes and Molecular Interactions

Further advanced NMR experiments could be employed to investigate dynamic processes such as conformational exchange or to study intermolecular interactions. For instance, variable temperature NMR studies could reveal information about the rotational barriers and conformational dynamics of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identification of Principal Functional Groups and Vibrational Modes

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various functional moieties.

Key expected vibrational modes include:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

An N-H stretching vibration for the amide in the pyrrolidinone ring, expected around 3200 cm⁻¹.

A sharp and strong C=O stretching band for the carboxylic acid carbonyl, typically around 1700 cm⁻¹.

Another strong C=O stretching band for the amide carbonyl (lactam), expected around 1680 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic protons.

C=C stretching vibrations for the aromatic ring.

C-N and C-O stretching vibrations.

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3200 | Medium | N-H stretch (Amide) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1680 | Strong, Sharp | C=O stretch (Amide) |

| ~1600, 1480 | Medium | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization within the Molecular Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzoic acid moiety, which acts as the primary chromophore. The presence of the pyrrolidinone substituent may cause a slight shift in the absorption maxima compared to unsubstituted benzoic acid. The spectrum would likely exhibit characteristic π → π* transitions of the aromatic system.

Hypothetical UV-Vis Data for this compound

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|

| ~230 | ~10,000 | π → π* |

The collective data from these spectroscopic techniques provide a robust and detailed structural characterization of this compound, confirming its molecular formula, the connectivity of its atoms, the nature of its functional groups, and insights into its electronic structure. This comprehensive analysis is fundamental for understanding the chemical properties and potential applications of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Ion Analysis for Structural Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel chemical entities, providing highly accurate mass measurements that facilitate the determination of elemental composition. For this compound, with the molecular formula C₁₁H₁₁NO₃, the theoretical monoisotopic mass is 205.0739 Da. HRMS analysis, typically using techniques such as Electrospray Ionization (ESI), allows for the detection of the protonated molecule ([M+H]⁺), sodium adduct ([M+Na]⁺), or the deprotonated molecule ([M-H]⁻), among other species. The high precision of HRMS, often within 5 ppm, enables the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are crucial for its identification in complex matrices. These values, calculated based on its exact mass, serve as a primary diagnostic in HRMS analysis uni.lu.

| Adduct Type | Ion Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₂NO₃]⁺ | 206.08118 |

| [M+Na]⁺ | [C₁₁H₁₁NNaO₃]⁺ | 228.06312 |

| [M+K]⁺ | [C₁₁H₁₁NKO₃]⁺ | 244.03706 |

| [M-H]⁻ | [C₁₁H₁₀NO₃]⁻ | 204.06662 |

Beyond accurate mass determination, tandem mass spectrometry (MS/MS) provides profound insights into the molecule's structure through controlled fragmentation. The fragmentation pattern of this compound is expected to be a composite of the characteristic cleavages of its two main structural motifs: the benzoic acid core and the 5-oxopyrrolidinone ring.

In positive-ion mode, fragmentation of the benzoic acid portion typically proceeds via the loss of water (H₂O, 18 Da) from the protonated carboxylic acid, followed by the loss of carbon monoxide (CO, 28 Da). This pathway leads to the formation of the characteristic benzoyl cation and subsequently the phenyl cation. For the subject compound, key fragment ions derived from the benzoic acid moiety would include:

Loss of H₂O: The [M+H]⁺ ion at m/z 206.08 could lose water to form an acylium ion at m/z 188.07.

Loss of COOH radical: Cleavage of the carboxylic acid group (45 Da) can lead to a fragment representing the phenyl-pyrrolidinone structure.

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) is a common fragmentation pathway for deprotonated benzoic acids in negative-ion mode.

Fragmentation of the 5-oxopyrrolidinone (also known as a pyroglutamate) ring involves characteristic cleavages of the lactam structure. This can include ring-opening reactions and subsequent losses of small neutral molecules like CO, ammonia (B1221849) (NH₃), or ethene (C₂H₄). The analysis of these specific fragment ions allows for the confirmation of the connectivity between the phenyl ring and the pyrrolidinone ring at the correct position, providing definitive structural evidence.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry of this compound

While spectroscopic methods like NMR and MS provide crucial data on connectivity and chemical environment, single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

For this compound, which possesses a chiral center at the C3 position of the pyrrolidinone ring, X-ray crystallography is particularly vital as it can establish the absolute stereochemistry of the molecule. In a study focused on the synthesis of novel bicyclo-proline derivatives, the absolute stereochemistry of a key intermediate, identified as "acid 132," was unequivocally determined by X-ray crystallography purdue.edu. The resulting crystallographic data for this compound, (S)-3-(5-oxopyrrolidin-3-yl)benzoic acid, has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2181895, making it the official and verifiable record of this crystal structure purdue.edu.

The analysis provided an Oak Ridge Thermal Ellipsoid Plot (ORTEP) diagram, which visually represents the molecule's 3D structure and the thermal motion of its atoms, confirming the covalent structure and relative stereochemistry purdue.edu. By employing anomalous dispersion techniques during data collection on a suitable single crystal, the analysis further resolved the absolute configuration at the stereocenter, confirming the (S)-enantiomer purdue.edu.

| Parameter | Finding |

|---|---|

| Technique | Single-Crystal X-ray Diffraction |

| Structural Confirmation | The covalent bonding and connectivity of the this compound structure were definitively confirmed. purdue.edu |

| Stereochemistry | The absolute stereochemistry at the chiral C3 position of the pyrrolidinone ring was unambiguously determined to be (S). purdue.edu |

| Data Deposition | CCDC 2181895 purdue.edu |

The structural data obtained from this analysis is critical. It reveals the conformation of the five-membered pyrrolidinone ring, which typically adopts a non-planar envelope or twist conformation to minimize steric strain. Furthermore, it details the relative orientation of the benzoic acid plane with respect to the pyrrolidinone substituent. These precise structural details are fundamental for understanding the molecule's physicochemical properties and its potential interactions in a biological context, such as binding to a receptor or enzyme active site.

Investigation of Biological Activities and Mechanistic Pathways of 3 5 Oxopyrrolidin 3 Yl Benzoic Acid

Methodological Approaches for In Vitro Biological Activity Assessment

General methodologies for assessing the in vitro biological activity of chemical compounds often involve a combination of target-based and cell-based phenotypic assays. Target-based screening is a rational approach that begins with the identification of a specific biological target, such as an enzyme or receptor, and screens for compounds that interact with it. sciltp.com In contrast, phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model, often without prior knowledge of the specific target.

No studies reporting the design and implementation of target-based screening assays for 3-(5-Oxopyrrolidin-3-yl)benzoic acid were found.

In general, the design of target-based assays requires a purified target protein. Biochemical assays can then be employed to measure changes in the protein's function, such as enzymatic activity, in the presence of the test compound. sciltp.com These assays are frequently conducted in a competition format where the compound's ability to displace a known ligand or substrate is measured, allowing for the calculation of potency metrics like IC50 or EC50. sciltp.com Biophysical assays may also be used to directly measure the binding of a compound to the target protein.

No studies detailing the development and application of cell-based phenotypic assays to probe the cellular effects of this compound were identified.

Cell-based phenotypic assays are crucial for understanding the effects of a compound in a more biologically relevant context. These assays can range from simple cell viability studies to more complex high-content imaging analyses that measure changes in cellular morphology, protein localization, or other cellular parameters. nih.gov For instance, in cancer research, patient-derived glioblastoma spheroids are used in three-dimensional assays to screen for compounds that inhibit tumor growth. nih.govnih.gov

Detailed Mechanism of Action Studies at the Molecular and Cellular Level

No research detailing the mechanism of action of this compound at the molecular or cellular level has been published.

Elucidating the mechanism of action of a compound is a critical step in drug discovery. This involves identifying the specific molecular target(s) and understanding how the compound's interaction with these targets leads to the observed biological effect. Techniques such as thermal proteome profiling and RNA sequencing can be employed to identify potential targets and pathways modulated by the compound. nih.gov

No data is available on the ligand-protein binding affinity and selectivity of this compound.

The strength of the interaction between a ligand (the compound) and its protein target is known as binding affinity. nih.gov Accurate prediction and measurement of binding affinity are crucial for drug discovery. nih.gov Biochemical assays are commonly used to determine these parameters. Selectivity, the degree to which a compound binds to its intended target over other proteins, is equally important for minimizing off-target effects. For some classes of compounds, like substituted 3-(phenylamino)benzoic acids, researchers have successfully identified derivatives with nanomolar affinity and high selectivity for their target enzyme. nih.gov

There are no published studies on the inhibition or activation of enzymes by this compound.

Many drugs exert their effects by modulating the activity of enzymes. For example, a different benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), was found to be converted into its active metabolite, S-2E-CoA, which then noncompetitively inhibited the enzymatic activities of HMG-CoA reductase and acetyl-CoA carboxylase. nih.gov Similarly, certain 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of the enzyme aldo-keto reductase 1C3 (AKR1C3). nih.gov

No investigations into the modulation of receptors by this compound have been documented in the scientific literature.

Receptors are another major class of drug targets. Compounds can act as agonists, activating the receptor, or as antagonists, blocking its activity. G-protein-coupled receptors (GPCRs) are a common and successful target class in drug discovery. sciltp.com The evaluation of a compound's effect on receptor function is a key component of mechanism of action studies.

Analysis of Cellular Pathway Perturbation and Downstream Effects

The biological activity of a compound is fundamentally linked to its ability to interact with and perturb cellular pathways. For derivatives of benzoic acid, a key mechanism of action that has been identified is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a critical role in gene expression by modulating the chromatin structure. Targeted inhibition of these enzymes can prevent the expression of oncogenes, making them a significant target in cancer therapy. nih.gov

Mechanistic studies on benzoic acid derivatives have shown that their interaction with HDACs can lead to several downstream effects. For instance, inhibition of HDAC activity has been demonstrated to induce cancer cell death through the elevation of caspase-3 and an increase in reactive oxygen species (ROS). nih.gov Furthermore, this inhibition can lead to cell cycle arrest, specifically in the G2/M phase, which ultimately results in an increased sub-G0-G1 cell population, indicative of apoptosis. nih.gov While direct studies on this compound are not extensively documented, the presence of the benzoic acid moiety suggests that interference with HDAC-mediated pathways is a plausible mechanism of action that warrants further investigation.

Strategic Evaluation of Specific Biological Activity Areas (Methodological and Mechanistic Focus)

The structural motifs of this compound, namely the 5-oxopyrrolidine core and the benzoic acid group, are found in various biologically active molecules. This has prompted investigations into the potential of its analogs across different therapeutic areas.

Antimicrobial Activity Investigations of this compound and its Analogs

The antimicrobial potential of compounds containing the 5-oxopyrrolidine ring has been a subject of research. nih.gov Investigations into novel 5-oxopyrrolidine derivatives have been conducted to explore their efficacy against multidrug-resistant pathogens. nih.gov The methodological approach for these investigations typically involves screening the compounds against a panel of clinically significant bacteria, including carbapenemase-producing Enterobacteriales and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial activity is often quantified by determining the minimal inhibitory concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth. nih.gov

Studies have shown that certain 5-oxopyrrolidine derivatives exhibit selective and promising antimicrobial activity, particularly against Gram-positive pathogens. nih.gov Benzoic acid and its derivatives are also known to possess nonspecific antibacterial properties. researchgate.net Their mechanism of action can involve the disruption of bacterial cell homeostasis through the transport of acid and the release of H+ ions into the cytoplasm. researchgate.net Some benzoic acid derivatives have also been noted for their ability to inhibit the active uptake of certain amino and oxo acids in bacteria like Escherichia coli and Bacillus subtilis. researchgate.net

| Compound/Analog | Target Organism | Activity Metric (e.g., MIC) | Reference |

| 5-Oxopyrrolidine derivative 21 | Multidrug-resistant S. aureus | Promising activity | nih.gov |

| 4-hydroxyderricin | S. aureus ATCC 25923 | MIC ≥ 3.9 μg/mL | mdpi.com |

| 6,7,4′-trihydroxyisoflavone | Gram-positive bacteria | MIC ≥ 16 µg/mL | mdpi.com |

Anticancer Activity Investigations through Cellular Assays

The anticancer properties of both 5-oxopyrrolidine and benzoic acid derivatives have been evaluated through various cellular assays. nih.govmdpi.compreprints.org A common methodology is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. preprints.orgscielo.br In these assays, cancer cell lines, such as the human lung adenocarcinoma cell line A549, are exposed to the test compounds for a defined period, after which cell viability is assessed. nih.govmdpi.com

Research on 5-oxopyrrolidine derivatives has demonstrated structure-dependent anticancer activity. nih.gov For instance, the incorporation of certain chemical moieties, like 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, into the molecular structure of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives has been shown to significantly enhance their anticancer activity against A549 cells. mdpi.com Similarly, various benzoic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity against cell lines such as HeLa, MOLT-3, HepG2, and HuCCA-1. preprints.org One identified mechanism for the anticancer effects of benzoic acid derivatives is the inhibition of Histone Deacetylase (HDAC) enzymes. nih.govpreprints.org

| Compound/Analog | Cell Line | Activity Metric (e.g., IC50) | Reference |

| 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino)benzoic acid derivative | HeLa | IC50 = 22.9 μg/ml | preprints.org |

| 2-(4'-substitutedsulfonamido)benzoic acid derivative | MOLT-3, HepG2, HuCCA-1, A549 | IC50 = 50μg/ml (for active compound) | preprints.org |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives with azole rings | A549 | Reduced viability to 28.0% and 29.6% | mdpi.com |

Anti-inflammatory Activity Investigations at the Molecular and Cellular Levels

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties. nih.govnih.gov In silico studies have been employed to predict the binding affinity of these compounds to key inflammatory targets, such as the cyclooxygenase-2 (COX-2) enzyme. nih.gov A higher affinity for COX-2 suggests a potential mechanism for reducing inflammation. nih.gov

At the cellular and molecular level, the anti-inflammatory effect of these compounds is often investigated in models of inflammation. For example, lipopolysaccharide (LPS) can be used to induce an inflammatory response in cellular models or preclinical animal models. The efficacy of the compound is then assessed by measuring the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov A significant reduction in these cytokines indicates anti-inflammatory activity. nih.gov Some research has focused on designing derivatives that inhibit the P2Y14 receptor, which has been identified as a potential target for inflammatory diseases. nih.gov

Exploration of Other Potential Biological Targets and Pathways Mediated by this compound

Beyond the more commonly studied antimicrobial, anticancer, and anti-inflammatory activities, the structural components of this compound suggest potential interactions with other biological targets.

One such area is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. A benzoic acid derivative, 4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid, has been shown to have potent antiangiogenic effects. nih.gov The mechanism for this activity is linked to the reduced expression of vascular endothelial growth factor (VEGF). nih.gov This is thought to occur through the compound's binding to the retinoic acid receptor alpha (RAR-alpha) and subsequent interference with the binding of activator protein-1 (AP-1) to DNA. nih.gov

Another potential target is the enzyme aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase. This enzyme is implicated in driving elevated androgen levels in castrate-resistant prostate cancer. nih.gov Substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of AKR1C3, suggesting a therapeutic application in this context. nih.gov

Pharmacodynamic Studies in Preclinical Animal Models (Methodological and Mechanistic Focus)

To understand the effects of a compound in a living organism, pharmacodynamic studies in preclinical animal models are essential. For compounds structurally related to this compound, various in vivo models have been utilized to elucidate their mechanisms of action.

In the investigation of anti-inflammatory activity, the lipopolysaccharide (LPS)-induced inflammation model in rats is a common methodological approach. nih.gov Following the induction of a systemic inflammatory response with LPS, the effect of the test compound on inflammatory parameters is measured. This can include the analysis of inflammatory cytokines in tissue samples. nih.gov Another established model is the carrageenan-induced paw edema model, which is used to evaluate anti-edematogenic properties. mdpi.com

For assessing anti-angiogenic effects in vivo, a rat hepatic metastatic model has been used. nih.gov In this model, cancer cells are injected to induce liver metastases. The animal is then treated with the compound, and the resulting tumors are evaluated immunohistochemically for microvessel density (MVD) and the expression of vascular endothelial growth factor (VEGF). nih.gov

To investigate anti-nociceptive (pain-reducing) activity, the acetic acid-induced writhing test is a standard method. nih.gov The test compound is administered prior to the injection of acetic acid, and the number of writhing responses is counted as a measure of pain. nih.gov The hot plate test is another method used to assess central anti-nociceptive activity. mdpi.comnih.gov

These preclinical models are invaluable for providing insights into the potential therapeutic effects and underlying mechanisms of new chemical entities, while strictly focusing on the biological response and avoiding clinical outcome parameters.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the investigation of biological activities, mechanistic pathways, or pharmacodynamic modeling of the chemical compound This compound .

Therefore, it is not possible to provide the detailed article as requested in the outline. The following sections remain unaddressed due to the absence of research data on this particular compound:

Considerations for Population Pharmacodynamic Analysis in Preclinical Research

While general principles of pharmacodynamic modeling and in vitro to in vivo translation are well-established in pharmacology, applying these concepts specifically to "this compound" would be speculative without experimental data. The development of mechanistic and population pharmacodynamic models is contingent upon the availability of preclinical and clinical data, which does not appear to be published for this compound.

Further research and publication of studies on "this compound" are required to address the topics outlined in the user's request.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Oxopyrrolidin-3-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as coupling pyrrolidinone derivatives with benzoic acid precursors. For example, lists structurally similar benzoic acid derivatives (e.g., BA-3498, BA-4310) synthesized through coupling reactions involving nitro or oxo intermediates. Optimization includes temperature control (e.g., reflux in polar aprotic solvents), stoichiometric adjustments of coupling reagents, and purification via recrystallization or column chromatography. Advanced synthetic planning tools, such as AI-driven retrosynthesis (e.g., ACD/Labs Percepta in ), can propose alternative routes and predict optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the pyrrolidinone and benzoic acid moieties.

- LC-MS : High-resolution LC-MS (as in ) confirms molecular weight and detects impurities. Electrospray ionization (ESI) is preferred for polar functional groups.

- X-ray Crystallography : Structural validation via SHELX ( ) resolves stereochemistry and hydrogen-bonding networks, critical for understanding reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings in the structural elucidation of this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Cross-validation strategies include:

- Variable Temperature NMR : Assess conformational flexibility in solution.

- DFT Calculations : Compare predicted and observed NMR chemical shifts.

- High-Resolution Crystallography : Use SHELXL ( ) for refinement against twinned or low-resolution data. For example, demonstrates crystallographic analysis of a structurally related benzoic acid derivative, highlighting the importance of robust refinement protocols .

Q. What are the challenges in designing biological activity assays for this compound, considering its structural features?

- Methodological Answer : Key challenges include:

- Solubility : The compound’s zwitterionic nature (due to the benzoic acid and pyrrolidinone groups) may require pH-adjusted buffers or co-solvents (e.g., DMSO).

- Stability : Monitor degradation under assay conditions via LC-MS ( ).

- Target Engagement : Use competitive binding assays with fluorescent probes or SPR (surface plasmon resonance) to validate interactions with targets like enzymes or receptors. highlights pyrrolidinone-containing analogs with biological activity, suggesting assay frameworks for related compounds .

Q. How can computational methods predict the physicochemical properties of this compound, and what are their limitations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.